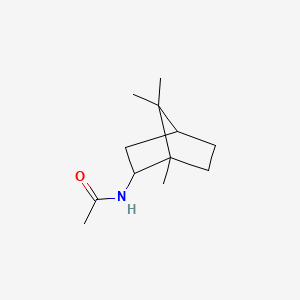![molecular formula C22H17N3O3 B11974755 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline CAS No. 5335-96-6](/img/structure/B11974755.png)
8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities This compound incorporates a quinoline moiety, which is a bicyclic structure consisting of a pyridine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline typically involves the alkylation of 8-hydroxyquinoline with a suitable benzyl halide derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogen-substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to chelate metal ions and interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and Alzheimer’s disease, leveraging its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound can intercalate into DNA, interfering with replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
7-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
5,7-Dichloro-8-hydroxyquinoline: Another derivative with potent antifungal activity.
Comparison: 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline stands out due to the presence of the 4-nitroanilino group, which imparts unique electronic properties and potential for specific biological interactions. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
5335-96-6 |
|---|---|
Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-[(4-nitroanilino)-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17N3O3/c26-22-19(13-8-16-7-4-14-23-21(16)22)20(15-5-2-1-3-6-15)24-17-9-11-18(12-10-17)25(27)28/h1-14,20,24,26H |
InChI Key |
NIPBFFNWSFCRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11974681.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)
![4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11974692.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)
![DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11974703.png)
![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)



![2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974731.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974733.png)

![5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11974738.png)
![methyl 4-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11974745.png)
